The Strategic Utility of 4-Ethynyl-1-methyl-1H-imidazole (CAS 55384-94-6) in Advanced Molecular Design
The Strategic Utility of 4-Ethynyl-1-methyl-1H-imidazole (CAS 55384-94-6) in Advanced Molecular Design
Executive Summary
In modern drug discovery and materials science, the selection of molecular building blocks is driven by predictability, reactivity, and spatial precision. 4-Ethynyl-1-methyl-1H-imidazole (CAS 55384-94-6) has emerged as a privileged bifunctional scaffold. By combining a rigid, nitrogen-rich aromatic heterocycle with a highly reactive terminal alkyne, this compound serves as a critical linchpin in the synthesis of complex therapeutics, ranging from antiretrovirals to novel autoimmune modulators.
As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a strategic tool. This whitepaper deconstructs the structural mechanics, physicochemical properties, and field-proven synthetic workflows associated with 4-ethynyl-1-methyl-1H-imidazole, providing researchers with self-validating protocols to ensure reproducible success in the lab.
Structural Mechanics & Physicochemical Profiling
Understanding the causality behind a molecule's structure is the first step in leveraging it effectively. The architecture of 4-ethynyl-1-methyl-1H-imidazole is deliberately tuned for synthetic control:
-
The N-Methyl Cap (Position 1): In unsubstituted imidazoles, the N-H proton undergoes rapid annular tautomerization, rendering the 4- and 5-positions chemically equivalent on average but highly unpredictable during downstream coupling reactions. By methylating the N1 position, we "lock" the heterocycle's geometry. This prevents tautomeric mixtures, ensuring that the alkyne remains strictly at the 4-position—a critical factor for precise spatial orientation when designing inhibitors that must fit into rigid enzyme pockets[1].
-
The Terminal Alkyne (Position 4): The ethynyl group provides a highly acidic terminal proton (pKa ~25). This facilitates rapid deprotonation by mild bases, allowing for the seamless generation of copper acetylide intermediates required for "Click Chemistry" (CuAAC) or Sonogashira cross-couplings.
Quantitative Data Summary
The physical and chemical parameters of this building block dictate its handling and storage. As a solid at room temperature, it offers excellent shelf stability but requires specific solubilization strategies for reactions.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 55384-94-6 | [2] |
| Molecular Formula | C₆H₆N₂ | [] |
| Molecular Weight | 106.13 g/mol | [] |
| Melting Point | 82 – 83 °C | [4] |
| IUPAC Name | 4-ethynyl-1-methylimidazole |[] |
Synthetic Methodologies: The CuAAC Workflow
The most prominent application of 4-ethynyl-1-methyl-1H-imidazole is its use in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Below is a field-proven, step-by-step methodology designed as a self-validating system —meaning the reaction provides its own real-time feedback to confirm success.
Step-by-Step Protocol: Imidazole-Triazole Conjugation
-
Objective: Conjugate 4-ethynyl-1-methyl-1H-imidazole to an azide-bearing pharmaceutical scaffold.
-
Causality of Solvent: A 1:1 mixture of tert-butanol (t-BuOH) and water is utilized. The organic phase solubilizes the imidazole and azide, while the aqueous phase is mandatory to dissolve the copper catalyst and ascorbate reductant.
Step 1: Reagent Assembly Dissolve the azide target (1.0 eq) and 4-ethynyl-1-methyl-1H-imidazole (1.1 eq) in t-BuOH/H₂O (0.1 M concentration).
Step 2: Catalyst Preparation In a separate vial, dissolve CuSO₄·5H₂O (0.05 eq) and THPTA ligand (0.1 eq) in a minimum amount of water. Add this pre-formed complex to the main reaction. Causality: THPTA stabilizes the Cu(I) oxidation state and accelerates the reaction, preventing catalyst degradation.
Step 3: Initiation & Visual Validation Add freshly prepared sodium ascorbate solution (0.2 eq) dropwise.
-
Self-Validation Point: Ascorbate acts as a continuous reductant to prevent oxidative Glaser homocoupling. Upon addition, the solution will rapidly shift from bright blue (Cu²⁺) to colorless or pale yellow (Cu⁺) . This visual cue validates the successful generation of the active catalytic species.
Step 4: Reaction Monitoring Stir at room temperature for 2–4 hours.
-
Self-Validation Point: Monitor via LC-MS. The reaction is validated as complete when the terminal alkyne mass (m/z 107.1 [M+H]⁺) is entirely consumed, and the product mass emerges. Alternatively, IR spectroscopy will show the complete disappearance of the sharp ~3300 cm⁻¹ terminal C-H stretch.
Step 5: Chelation Workup Dilute the mixture with Ethyl Acetate and wash vigorously with saturated aqueous NH₄Cl containing 10% NH₄OH.
-
Self-Validation Point: The aqueous layer will turn deep blue as the [Cu(NH₃)₄]²⁺ complex forms. This validates that all residual copper has been successfully sequestered away from your organic product, ensuring a metal-free pharmaceutical intermediate.
CuAAC Click Chemistry Workflow for 4-ethynyl-1-methyl-1H-imidazole.
Pharmaceutical Applications & Target Modulation
The unique steric and electronic profile of 4-ethynyl-1-methyl-1H-imidazole has led to its incorporation into several cutting-edge therapeutic pipelines:
-
cGAS Inhibitors (Autoimmune Disease): The cyclic GMP-AMP synthase (cGAS) pathway is a primary driver of inflammation in response to cytosolic DNA. Imidazole derivatives synthesized from this building block (yielding masses such as m/z 672.40 [M+H]⁺) have been patented as potent cGAS inhibitors, effectively blocking the downstream STING pathway to treat autoimmune disorders [1].
-
Antiretroviral Agents: In the fight against HIV-1, this compound is utilized as a superior alternative to tert-butyl 2-ethynylpyrrolidine-1-carboxylate. The rigid imidazole ring provides essential hydrogen-bonding interactions within the viral enzyme's active site, enhancing the efficacy of the antiretroviral agent [6].
-
Antibacterial Agents: It is also employed in the synthesis of tetrahydropyridine derivatives. These agents improve the permeability of the outer membrane of Gram-negative bacteria, acting synergistically with other antibiotics to overcome drug resistance[7].
Mechanism of cGAS-STING pathway inhibition by imidazole derivatives.
Safety, Handling, and Regulatory Compliance
Scientific integrity requires strict adherence to safety protocols. 4-ethynyl-1-methyl-1H-imidazole possesses specific hazards that dictate laboratory handling procedures. All manipulations should be performed in a certified fume hood using nitrile gloves and safety goggles.
Table 2: Hazard Classifications and Laboratory Implications
| Hazard Class | Category | Hazard Code | Clinical / Lab Implication |
|---|---|---|---|
| Acute Toxicity | Category 4 | H302, H312, H332 | Harmful via oral, dermal, and inhalation routes. Avoid aerosolization of the solid powder. |
| Skin Irritation | Category 2 | H315 | Direct contact causes localized epidermal irritation. |
| Eye Irritation | Category 2A | H319 | Causes serious eye irritation. Immediate flushing required upon contact. |
| STOT SE | Category 3 | H336 | May cause drowsiness or dizziness; necessitates adequate ventilation. |
Data sourced from[2].
References
-
BOC Sciences Catalog - Imidazoles - Building Block / BOC Sciences: 4-Ethynyl-1-methyl-1H-imidazole (55384-94-6).
-
NextSDS Chemical Database - 4-ethynyl-1-methyl-1H-imidazole — Chemical Substance Information - NextSDS.2
-
Sigma-Aldrich Product Data - 4-ethynyl-1-methyl-1H-imidazole | 55384-94-6 - Sigma-Aldrich.4
-
BOC Sciences Computed Data - CAS 55384-94-6 (4-Ethynyl-1-methyl-1H-imidazole) - Building Block.
-
Google Patents (US10160724B2) - Tetrahydropyridine derivatives and their use as antibacterial agents.7
-
European Patent Office (EP 3186239 B1) - ANTIRETROVIRAL AGENTS.6
-
Justia Patents - SUBSTITUTED PYRROLIDINE-2-CARBOXYLIC ACID DERIVATIVES AS cGAS INHIBITORS.1
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. nextsds.com [nextsds.com]
- 4. 4-ethynyl-1-methyl-1H-imidazole | 55384-94-6 [sigmaaldrich.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US10160724B2 - Tetrahydropyridine derivatives and their use as antibacterial agents - Google Patents [patents.google.com]
